(1-cyclopropyl-2-ethyl-1H-1,3-benzodiazol-5-yl)methanamine hydrochloride
CAS No.: 1803587-13-4
Cat. No.: VC4087467
Molecular Formula: C13H18ClN3
Molecular Weight: 251.75
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1803587-13-4 |
---|---|
Molecular Formula | C13H18ClN3 |
Molecular Weight | 251.75 |
IUPAC Name | (1-cyclopropyl-2-ethylbenzimidazol-5-yl)methanamine;hydrochloride |
Standard InChI | InChI=1S/C13H17N3.ClH/c1-2-13-15-11-7-9(8-14)3-6-12(11)16(13)10-4-5-10;/h3,6-7,10H,2,4-5,8,14H2,1H3;1H |
Standard InChI Key | PSOHJXSIGHIAIG-UHFFFAOYSA-N |
SMILES | CCC1=NC2=C(N1C3CC3)C=CC(=C2)CN.Cl |
Canonical SMILES | CCC1=NC2=C(N1C3CC3)C=CC(=C2)CN.Cl |
Introduction
Chemical Identity and Structural Features
The compound belongs to the benzodiazole family, characterized by a fused bicyclic structure comprising a benzene ring and a diazole ring. Its IUPAC name, (1-cyclopropyl-2-ethyl-1H-1,3-benzodiazol-5-yl)methanamine hydrochloride, reflects the following substituents:
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A cyclopropyl group at position 1 of the benzodiazole core.
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An ethyl group at position 2.
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A methanamine side chain at position 5, protonated as a hydrochloride salt .
Table 1: Molecular Identity
The hydrochloride salt enhances aqueous solubility, a critical feature for pharmaceutical formulations . X-ray crystallography of analogous benzodiazoles reveals planar aromatic systems and non-covalent interactions (e.g., π-π stacking, hydrogen bonding) that stabilize crystal lattices .
Step | Intermediate | Role |
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1 | 1-Cyclopropyl-1H-benzodiazole | Core structure formation |
2 | 2-Ethyl derivative | Alkylation for side chain |
3 | 5-Methanamine analog | Functionalization for bioactivity |
The process parallels methods described for dihydrochloride analogs, where refluxing in polar aprotic solvents (e.g., DMF) with sodium metabisulfite facilitates cyclization . Purification typically involves recrystallization from ethyl acetate .
Physicochemical Properties
The compound’s hydrochloride salt form ensures moderate solubility in water and polar organic solvents. Key properties include:
Table 3: Physicochemical Data
Property | Value | Source |
---|---|---|
Solubility in Water | >10 mg/mL (estimated) | |
Melting Point | Not reported | – |
Storage Conditions | Room temperature | |
Stability | Hygroscopic; light-sensitive | Inferred |
The planar benzodiazole system facilitates π-π interactions, as observed in similar compounds where centroid distances of 3.7955 Å stabilize crystal packing . Spectroscopic data (e.g., NMR, IR) would typically reveal N-H stretching (≈3300 cm⁻¹) and aromatic C=C vibrations (≈1600 cm⁻¹) .
Future Research Directions
Areas warranting further investigation include:
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Pharmacokinetic Profiling: Absorption, distribution, metabolism, and excretion (ADME) studies.
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Target Identification: High-throughput screening against disease-relevant enzymes.
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Formulation Optimization: Nanoencapsulation to enhance bioavailability.
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